molecular formula C16H24BNO4 B1412238 (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid CAS No. 1704073-41-5

(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid

Katalognummer: B1412238
CAS-Nummer: 1704073-41-5
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: ATPOSDMGDPGCPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid (CAS: 1704073-41-5) is a boronic acid derivative with a molecular formula of C₁₆H₂₄BNO₄ and a molecular weight of 305.18 g/mol . The compound features a tert-butoxycarbonyl (Boc)-protected cyclopropylaminoethyl group attached to a phenylboronic acid scaffold. It is primarily used in pharmaceutical research as an intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery . Storage conditions recommend inert atmospheres at 2–8°C to preserve stability .

Eigenschaften

IUPAC Name

[4-[1-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-11(12-5-7-13(8-6-12)17(20)21)18(14-9-10-14)15(19)22-16(2,3)4/h5-8,11,14,20-21H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPOSDMGDPGCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N(C2CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126261
Record name Carbamic acid, N-[1-(4-boronophenyl)ethyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-41-5
Record name Carbamic acid, N-[1-(4-boronophenyl)ethyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-boronophenyl)ethyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid typically involves multiple steps:

  • Formation of the Aminoethyl Intermediate: : The initial step involves the synthesis of the aminoethyl intermediate. This can be achieved by reacting cyclopropylamine with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to protect the amine group.

  • Coupling with Phenylboronic Acid: : The protected aminoethyl intermediate is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in an organic solvent such as toluene or DMF.

  • Deprotection: : The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling reaction, which allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems for the protection and deprotection steps ensures consistency and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid undergoes several types of chemical reactions:

  • Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves the use of a palladium catalyst and a base in an organic solvent.

  • Oxidation: : The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

  • Substitution: : The aminoethyl group can undergo nucleophilic substitution reactions, where the Boc protecting group is removed, and the resulting amine can react with various electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: K2CO3, NaOH

    Solvents: Toluene, DMF, THF

    Oxidizing Agents: H2O2, NaBO3

    Deprotecting Agents: TFA, HCl

Major Products

    Phenylboronic Acid Derivatives: Resulting from Suzuki-Miyaura coupling reactions.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Amines: Produced through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Boronic acids, including (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid, are pivotal in the development of pharmaceuticals. They serve as essential building blocks for drug design, particularly in the development of proteasome inhibitors.

  • Proteasome Inhibition : Boronic acids have been utilized to create potent proteasome inhibitors, such as bortezomib (Velcade), which is used in treating multiple myeloma and non-Hodgkin lymphoma. The mechanism involves the formation of a tetrahedral complex with the proteasome, leading to inhibition of protein degradation pathways that are often dysregulated in cancer cells .
  • Antiviral Agents : Research has indicated that boronic acid derivatives can exhibit antiviral activity by inhibiting viral proteases. This property is being explored for developing treatments against various viral infections .

Molecular Recognition

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for applications in molecular recognition and sensing technologies.

  • Glycan Recognition : Boronic acids are employed in the detection of glycan chains on glycoproteins. The interaction between boronic acids and sugars can be harnessed for biosensors that detect specific biomolecules, enhancing diagnostic capabilities .
  • Chemical Sensors : Studies have shown that boronic acid derivatives can be integrated into chemical sensors for detecting environmental pollutants or biological analytes due to their selective binding properties .

Synthetic Methodologies

The versatility of (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid extends to its role in synthetic organic chemistry.

  • Cross-Coupling Reactions : Boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Functionalization : The presence of the tert-butoxycarbonyl group allows for further functionalization of the compound, enabling the introduction of various substituents that can enhance its biological activity or modify its physicochemical properties .

Case Study 1: Development of Proteasome Inhibitors

A study demonstrated the synthesis and evaluation of boron-containing compounds as proteasome inhibitors. The research highlighted how modifications to the boronic acid structure led to increased potency and selectivity against cancer cell lines, showcasing the potential therapeutic applications of such compounds .

Case Study 2: Glycan Detection Using Boronic Acid Derivatives

Research focused on using boronic acid-functionalized surfaces to capture glycoproteins from complex mixtures. The study illustrated how these interactions could be quantitatively measured, providing a platform for developing sensitive biosensors for disease biomarkers .

Wirkmechanismus

The mechanism by which (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with enzyme active sites, inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

(4-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)phenyl)boronic Acid (CAS: 1217500-58-7)
  • Molecular Formula: C₁₄H₂₀BNO₄
  • Molecular Weight : 277.12 g/mol
  • Key Difference: Lacks the ethyl spacer between the cyclopropyl and Boc-protected amino groups.
  • However, the absence of the ethyl group may limit its utility in applications requiring controlled spatial orientation .
4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic Acid (CAS: 1704063-51-3)
  • Key Difference : Contains a propoxy linker instead of an ethyl group.
  • Impact : The longer propoxy chain may improve solubility in polar solvents (e.g., DMSO or water) but could reduce membrane permeability in biological systems .
(3,5-Di-tert-butylphenyl)boronic Acid (CAS: 197223-39-5)
  • Key Difference : Features bulky tert-butyl substituents at the 3- and 5-positions of the phenyl ring.
  • Impact : Enhanced steric shielding of the boronic acid group, which may reduce undesired side reactions in cross-coupling but lower reaction yields due to hindered access to the boron center .

Physicochemical Properties

Property Target Compound (4-(1-Boc-cyclopropyl)phenyl)boronic Acid 4-(3-Boc-cyclopropylpropoxy)phenylboronic Acid
Molecular Weight 305.18 g/mol 277.12 g/mol ~320–330 g/mol (estimated)
Solubility Limited data; 10 mM in solution Not reported Likely higher due to propoxy linker
Storage Conditions 2–8°C under inert gas 2–8°C under inert gas Similar to target compound

Biologische Aktivität

(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C13_{13}H19_{19}BNO2_2
  • Molecular Weight : 233.11 g/mol
  • CAS Number : 2102412-06-4

The presence of the boronic acid moiety is significant as it allows for interactions with various biomolecules, particularly in the context of enzyme inhibition and drug development.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets through boronic acid-diol complexation. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in drug design for targeting enzymes involved in metabolic pathways or disease processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as proteases and glycosidases by binding to their active sites.
  • Regulation of Cellular Signaling : By modulating pathways that involve boron-containing compounds, it can influence cellular signaling mechanisms.

Biological Activity Overview

The following table summarizes the biological activities reported for (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid:

Biological Activity Target/Organism Effect Reference
Enzyme Inhibitionβ-secretaseInhibition of amyloid-beta formation
Antimicrobial ActivityVarious bacteriaVariable IC50_{50} values reported
Anticancer ActivityCancer cell linesInduces apoptosis in specific lines

1. Inhibition of β-secretase

A study highlighted the potential of boronic acid derivatives, including (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid, as inhibitors of β-secretase. This enzyme is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The compound exhibited a significant reduction in amyloid-beta levels in vitro, suggesting its therapeutic potential in neurodegenerative diseases .

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it showed IC50_{50} values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

3. Anticancer Efficacy

In vitro studies on cancer cell lines revealed that the compound induces apoptosis via mitochondrial pathways. Specific concentrations were found to significantly decrease cell viability, suggesting a mechanism that could be harnessed for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.